molecular formula C10H8N4 B2874624 8-Azido-2-methylquinoline CAS No. 50400-07-2

8-Azido-2-methylquinoline

Cat. No.: B2874624
CAS No.: 50400-07-2
M. Wt: 184.202
InChI Key: MSYQZEKZQYTNIU-UHFFFAOYSA-N
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Description

8-Azido-2-methylquinoline is a heterocyclic aromatic compound that features a quinoline core structure with an azido group at the 8th position and a methyl group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-2-methylquinoline typically involves the azidation of 2-methylquinoline. One common method includes the reaction of 2-methylquinoline with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds through nucleophilic substitution, where the azido group replaces a hydrogen atom at the 8th position of the quinoline ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Azido-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles, suitable solvents.

    Cycloaddition: Alkynes, copper catalysts.

Major Products:

    Reduction: 8-Amino-2-methylquinoline.

    Substitution: Various substituted quinoline derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

8-Azido-2-methylquinoline has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: 8-Azido-2-methylquinoline is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential for diverse applications in synthetic and medicinal chemistry .

Properties

IUPAC Name

8-azido-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-5-6-8-3-2-4-9(13-14-11)10(8)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYQZEKZQYTNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2N=[N+]=[N-])C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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